molecular formula C9H6BrNO2S B2411045 4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid CAS No. 2102409-58-3

4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid

Cat. No.: B2411045
CAS No.: 2102409-58-3
M. Wt: 272.12
InChI Key: HYQGKWAEBOOKFC-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H6BrNO2S It is characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group attached to a thieno[2,3-C]pyridine ring system

Properties

IUPAC Name

4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-4-7-5(10)2-11-3-6(7)14-8(4)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQGKWAEBOOKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CN=CC(=C12)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 3-methylthieno[2,3-C]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid include other thieno[2,3-C]pyridine derivatives with different substituents. For example:

Biological Activity

4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-C]pyridine ring system with a bromine atom and a carboxylic acid functional group, suggests various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

  • Molecular Formula : C9H6BrNO2S
  • Molecular Weight : 272.11 g/mol
  • SMILES Notation : CCOC(=O)c1sc2c(c1)c(Br)cnc2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
  • Antifungal Activity : Its effectiveness against fungal pathogens has been noted, indicating potential use in treating fungal infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological effects of this compound are believed to stem from its interaction with molecular targets such as:

  • Enzymes : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptors : Binding to specific receptors may modulate signaling pathways related to inflammation or infection.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibition of Gram-positive bacteria
AntifungalEffective against Candida species
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial activity of various thieno[2,3-C]pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antibiotic agent.
  • Fungal Inhibition : In vitro tests demonstrated that this compound effectively inhibited the growth of several fungal pathogens, including Candida albicans. The mechanism appears to involve disruption of cell wall synthesis.

Comparison with Related Compounds

The biological activity of this compound can be compared with other thieno[2,3-C]pyridine derivatives:

CompoundAntibacterial ActivityAntifungal ActivityNotes
This compoundModerateHighStrong potential for drug development
3-Methylthieno[2,3-C]pyridine-2-carboxylic acidLowModerateLacks bromine; different reactivity
4-Chloro-3-methylthieno[2,3-C]pyridine-2-carboxylic acidModerateLowChlorine substitution affects activity

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires careful selection of halogenation reagents (e.g., bromine sources like NBS) and temperature control to prevent over-bromination. For example, analogs such as 5-bromo-3-methylpyridine-2-carboxylic acid are synthesized via regioselective bromination using POBr₃ in anhydrous conditions . Reaction monitoring via TLC or HPLC is essential to track intermediate formation. Adjusting solvent polarity (e.g., DMF vs. THF) can improve yield by stabilizing reactive intermediates .

Q. How can researchers achieve high-purity isolation of this compound?

  • Methodological Answer : Post-synthesis purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Recrystallization using ethanol/water systems is effective for removing impurities, as demonstrated for structurally related brominated pyridinecarboxylic acids (>97% purity) . Purity validation should combine HPLC (C18 columns, UV detection at 254 nm) and elemental analysis.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methyl group (δ ~2.5 ppm in 1H NMR) and the carboxylic acid proton (broad peak at δ ~12-13 ppm). The thienopyridine ring system shows distinct aromatic splitting patterns .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₆BrNO₂S requires precise mass matching within 3 ppm error).
  • FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550-600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for structure-activity relationship (SAR) studies. For instance, analogs like 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are used in palladium-catalyzed couplings to introduce aryl/heteroaryl groups . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, such as kinase enzymes, by analyzing steric and electronic effects of the bromine .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer : Discrepancies between X-ray crystallography (e.g., dihedral angles) and DFT-optimized structures may arise from crystal packing effects. Refinement protocols like Hirshfeld surface analysis validate intermolecular interactions. For related compounds, such as 2-bromo-3-chloropyridine-4-carboxylic acid, B3LYP/6-31G(d) calculations align with experimental bond lengths when solvent effects are included .

Q. How can researchers mitigate decomposition during long-term storage?

  • Methodological Answer : Stability studies under varying conditions (humidity, temperature) are critical. For brominated heterocycles, storage at -20°C in amber vials under inert gas (argon) prevents photodegradation and hydrolysis. Lyophilization to a stable powder form is recommended, as seen with 5-bromo-3-pyridinecarboxylic acid derivatives . Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways via LC-MS.

Key Challenges & Future Directions

  • Synthetic Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading and minimizing side reactions.
  • Biological Screening : Prioritize assays against kinase targets (e.g., JAK2, EGFR) given structural similarities to known inhibitors .
  • Green Chemistry : Explore mechanochemical synthesis (ball-milling) to reduce solvent waste, as demonstrated for brominated pyridines .

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